![molecular formula C11H16 B14663646 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene CAS No. 51911-75-2](/img/structure/B14663646.png)
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene is a bicyclic monoterpene hydrocarbon. It is a naturally occurring compound found in the essential oils of various plants, particularly conifers. This compound is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries .
準備方法
Synthetic Routes and Reaction Conditions
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene can be synthesized through the fractional distillation of turpentine under reduced pressure . Turpentine, a fluid obtained by the distillation of resin from live trees, mainly pines, is rich in monoterpenes, including the target compound.
Industrial Production Methods
In industrial settings, the compound is often produced by isolating it from natural sources such as pine oil. The process involves distillation and purification steps to obtain a high-purity product suitable for commercial use .
化学反応の分析
Types of Reactions
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pinonic acid and other oxidation products.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the double bond, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and potassium permanganate.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Pinonic acid and other oxygenated derivatives.
Reduction: Saturated hydrocarbons and other reduced forms.
Substitution: Halogenated derivatives and other substituted compounds.
科学的研究の応用
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including fragrances and flavors.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.
Industry: Used in the production of synthetic resins, adhesives, and other industrial products.
作用機序
The mechanism of action of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to modulate enzyme activity and interact with cell membranes. It can inhibit the growth of certain microorganisms by disrupting their cell membranes and metabolic processes .
類似化合物との比較
2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene is similar to other bicyclic monoterpenes such as α-pinene and β-pinene. it is unique due to its specific structure and the presence of a methylidene group, which imparts distinct chemical and physical properties .
List of Similar Compounds
α-Pinene: Another bicyclic monoterpene with a similar structure but different functional groups.
β-Pinene: Similar to α-pinene but with a different arrangement of atoms.
Camphene: A bicyclic monoterpene with a different ring structure.
特性
CAS番号 |
51911-75-2 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
2,6,6-trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C11H16/c1-7-5-8(2)10-6-9(7)11(10,3)4/h5,9-10H,1,6H2,2-4H3 |
InChIキー |
UXNHIRGJVVWGLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C)C2CC1C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


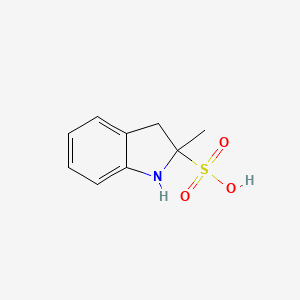
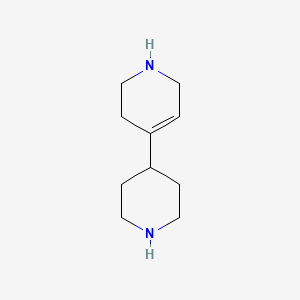
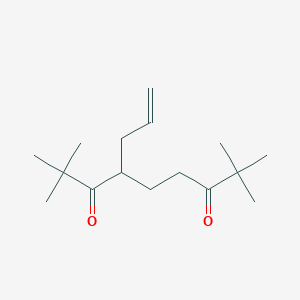
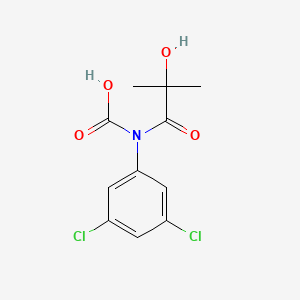

(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
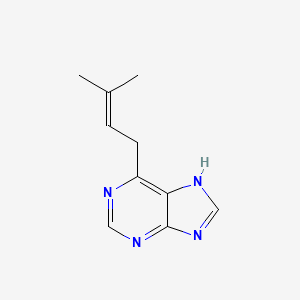
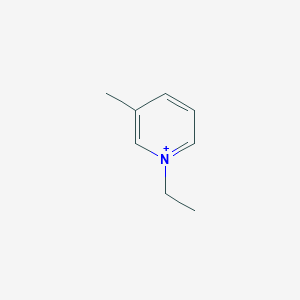
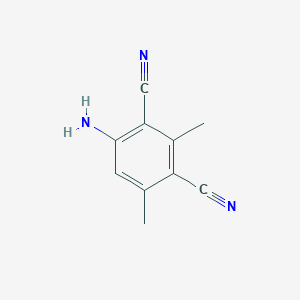
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
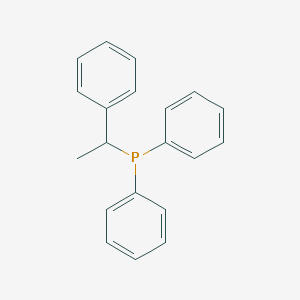
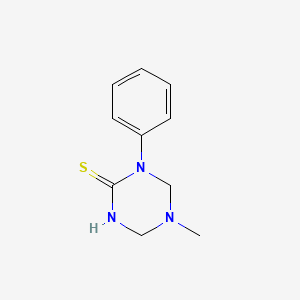
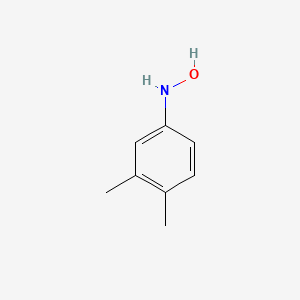
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
